4-Amino-2-methyl-3-nitropyridine
Overview
Description
4-Amino-2-methyl-3-nitropyridine is an organic compound with the molecular formula C6H7N3O2 It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position, a methyl group at the 2-position, and a nitro group at the 3-position
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 4-amino-2-methyl-3-nitropyridine belongs, are known to interact with various biological targets due to their structural similarity to pyridine, a component of many natural products, pharmaceuticals, and agrochemical compounds .
Mode of Action
The mode of action of this compound involves a unique reaction mechanism. This shift allows for the synthesis of various substituted pyridines .
Biochemical Pathways
The compound can undergo biotransformation by cunninghamella elegans atcc 26269, yielding various products such as 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine, and 2-amino-4-methyl-3-nitropyridine-1-oxide . These transformations suggest that the compound may interact with various enzymatic pathways in microorganisms.
Pharmacokinetics
The compound’s molecular weight (15314 g/mol) and its solubility in organic solvents suggest that it may have good bioavailability .
Result of Action
The compound’s ability to undergo various transformations suggests that it may have diverse effects at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, microbial hydroxylation by C. elegans was found to be inhibited by sulfate ion . Furthermore, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methyl-3-nitropyridine typically involves nitration and amination reactionsThis can be achieved through various amination techniques, such as using ammonia or amines under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-methyl-3-nitropyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, such as nitroso or nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming diamino derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrazine hydrate and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions
Major Products:
Oxidation: Products include nitroso and nitro derivatives.
Reduction: Major products are diamino derivatives.
Substitution: Various substituted pyridine compounds are formed depending on the reagents used
Scientific Research Applications
4-Amino-2-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 2-Amino-4-methyl-3-nitropyridine
- 2-Amino-5-hydroxy-4-methyl-3-nitropyridine
- 2-Amino-4-hydroxymethyl-3-nitropyridine
Comparison: Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and versatility in chemical reactions .
Properties
IUPAC Name |
2-methyl-3-nitropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4-6(9(10)11)5(7)2-3-8-4/h2-3H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMOQGXCXFHJMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516049 | |
Record name | 2-Methyl-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90516049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27582-14-5 | |
Record name | 2-Methyl-3-nitro-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27582-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90516049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.